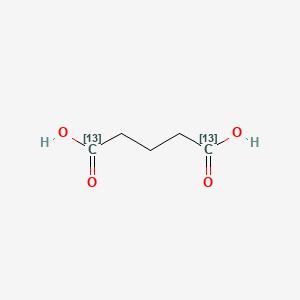
(S)-Tamsulosin-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tamsulosin-d3 Hydrochloride is a deuterated form of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). The deuterium atoms replace the hydrogen atoms in the molecular structure, which can enhance the metabolic stability of the compound. This compound is a selective alpha-1A adrenergic receptor antagonist, which helps in relaxing the muscles in the prostate and bladder neck, thereby improving urine flow and reducing symptoms of BPH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tamsulosin-d3 Hydrochloride involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Deuterated Intermediate: The initial step involves the preparation of a deuterated intermediate through a series of reactions, including alkylation and deuterium exchange reactions.
Coupling Reaction: The deuterated intermediate is then coupled with another intermediate to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-Tamsulosin-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S)-Tamsulosin-d3 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Tamsulosin.
Biology: The compound is used in biological studies to understand its interaction with alpha-1A adrenergic receptors.
Medicine: It is used in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of Tamsulosin.
Industry: The compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems.
Mechanism of Action
(S)-Tamsulosin-d3 Hydrochloride exerts its effects by selectively blocking alpha-1A adrenergic receptors in the prostate and bladder neck. This leads to the relaxation of smooth muscle tissue, reducing resistance to urinary flow and alleviating symptoms of BPH. The molecular targets include the alpha-1A adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Tamsulosin: The non-deuterated form of the compound, used for the same medical indications.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.
Doxazosin: A non-selective alpha-1 adrenergic receptor antagonist used for BPH and hypertension.
Uniqueness
(S)-Tamsulosin-d3 Hydrochloride is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic profile compared to non-deuterated Tamsulosin. This can lead to better efficacy and reduced side effects in clinical applications.
Properties
CAS No. |
1217687-82-5 |
|---|---|
Molecular Formula |
C20H29ClN2O5S |
Molecular Weight |
447.989 |
IUPAC Name |
2-methoxy-5-[(2S)-3,3,3-trideuterio-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m0./s1/i2D3; |
InChI Key |
ZZIZZTHXZRDOFM-ANZOVPRHSA-N |
SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |
Synonyms |
5-[(2S)-2-[[2-(-Ethoxyphenoxy)ethyl]amino]propyl-d3]-2-methoxybenzenesulfonamide Hydrochloride; (+)-LY 253352-d3; (+)-YM 617-d3; S-(+)-YM 12617-d3; YM 12617-2-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


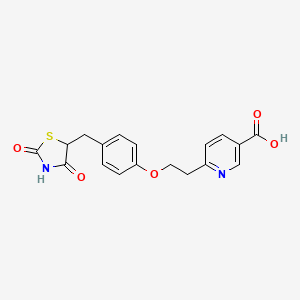
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)
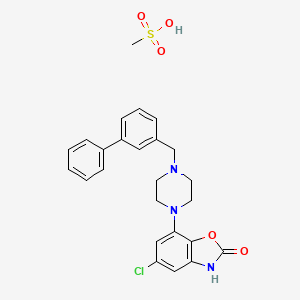
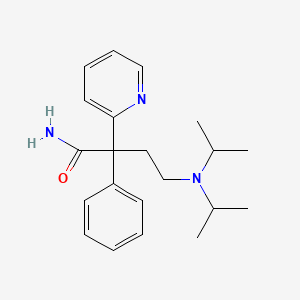
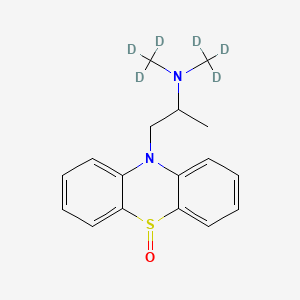
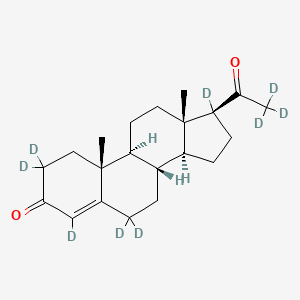
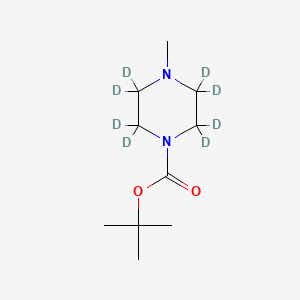
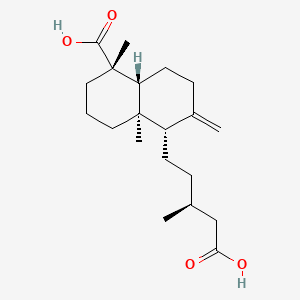
![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

